Vernolic acid methyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vernolic acid methyl ester is synthesized through the hydrolysis of vernonia oil, followed by derivatization. The process involves the extraction of vernonia oil from the seeds of Vernonia galamensis, which is then hydrolyzed to produce vernolic acid. This acid is subsequently esterified to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of ordered mesoporous materials as supports. These materials, such as Al-MCM-41 and pure silica SBA-15, are functionalized with this compound to optimize the reaction conditions and improve yield .

Analyse Des Réactions Chimiques

Types of Reactions: Vernolic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by either acid or base, resulting in the formation of vernolic acid and methanol.

Oxidation: The epoxide group can be oxidized to form dihydroxy derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Acidic Hydrolysis: Involves the use of strong acids like hydrochloric acid or sulfuric acid.

Basic Hydrolysis: Utilizes bases such as sodium hydroxide or potassium hydroxide.

Oxidizing Agents: Commonly used oxidizing agents include hydrogen peroxide and peracids.

Major Products:

Hydrolysis: Vernolic acid and methanol.

Oxidation: Dihydroxy derivatives of vernolic acid.

Applications De Recherche Scientifique

Scientific Research Applications

VAME has been investigated for various applications across multiple scientific domains:

1. Chemistry:

- Precursor for Synthesis: VAME serves as a building block for synthesizing various chemical compounds, including polymers and surfactants. Its epoxy functionality allows it to participate in polymerization reactions, leading to materials with desirable properties .

2. Biology:

- Modulation of Enzymatic Activity: Research indicates that VAME can influence enzymatic pathways, particularly those involving cytochrome P450 enzymes, which play a crucial role in fatty acid metabolism. Its anti-inflammatory properties have also been documented, suggesting potential therapeutic applications .

3. Medicine:

- Therapeutic Investigations: Studies have explored the cytotoxic effects of VAME on different cell types, revealing its potential as a therapeutic agent against certain diseases. Its role in modulating immune responses is particularly noteworthy .

4. Industrial Applications:

- Coatings and Adhesives: Due to its low viscosity and excellent adhesion properties, VAME is used in producing varnishes, paints, and adhesives. Its incorporation into these products enhances performance while maintaining environmental sustainability .

Case Study 1: Functionalization of Mesoporous Materials

A study demonstrated the use of VAME for functionalizing ordered mesoporous materials such as Al-MCM-41 and SBA-15. The functionalized materials were then used to immobilize silver nanoparticles, which exhibited catalytic activity in dye degradation processes relevant to the textile industry. The study highlighted the efficiency of VAME in modifying surface properties to enhance catalytic performance .

Case Study 2: Biomedical Applications

Research focusing on drug delivery systems utilized VAME-based hyperbranched biopolymers (HBP). These polymers showed promise for encapsulating therapeutic agents, improving their stability and release profiles. The biocompatibility of VAME makes it an attractive candidate for developing advanced drug delivery systems .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of vernolic acid methyl ester involves its interaction with enzymatic pathways. In mammalian systems, it is metabolized by cytochrome P450 epoxygenase enzymes, leading to the formation of dihydroxy derivatives. These metabolites can exert toxic effects on leukocytes and other cell types, potentially contributing to multiple organ failure and respiratory distress .

Comparaison Avec Des Composés Similaires

Linoleic Acid 1213-oxide Methyl Ester: Shares a similar epoxide structure but differs in its specific stereochemistry.

9,10-Epoxyoctadecanoic Acid: Another epoxidized fatty acid with different chain length and functional groups.

11,12-Epoxy-(5Z,8Z,14Z)-eicosatrienoic Acid: A longer-chain epoxidized fatty acid with distinct biological activities.

Uniqueness: Vernolic acid methyl ester is unique due to its specific epoxide configuration and its derivation from vernonia oil. This makes it particularly valuable for industrial applications where its low viscosity and reactivity are advantageous .

Activité Biologique

Vernolic acid methyl ester (VAME) is a compound derived from vernolic acid, primarily found in the seeds of Vernonia galamensis. This article explores the biological activity of VAME, focusing on its biochemical properties, mechanisms of action, and potential applications in various fields.

Overview of this compound

- Chemical Formula : C19H34O3

- Molecular Weight : 310.47 g/mol

- CAS Number : 2733-91-7

VAME is synthesized through the hydrolysis and derivatization of vernolic acid, which itself is produced from linoleic acid by cytochrome P450 epoxygenase enzymes .

Biochemical Pathways

VAME participates in several biochemical reactions, particularly in the metabolism of linoleic acid. This compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators and possibly interacting with enzymes such as COX-2 .

Cellular Effects

Research indicates that VAME can induce apoptosis in various cancer cell lines while exhibiting low toxicity to normal cells. Its mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Anti-inflammatory Properties

VAME has been shown to suppress inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases. In vitro studies demonstrate its ability to reduce the levels of pro-inflammatory cytokines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of VAME. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, VAME exhibited IC50 values ranging from 10 to 200 µg/mL against different types of leukemia and solid tumors .

| Cancer Type | IC50 Value (µg/mL) |

|---|---|

| T-cell leukemia | 15.1 |

| Acute lymphoid leukemia | 126.0 |

| Breast cancer | 186.0 |

| Murine lung cancer | 101.0 |

Toxicological Evidence

Toxicity studies indicate that VAME has a high safety profile, with an estimated LD50 value significantly higher than many common therapeutic agents . This suggests that VAME could be developed as a safer alternative for treating inflammatory diseases and certain cancers.

Case Studies

- Study on Inflammatory Response : A study demonstrated that VAME significantly reduced the expression of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Anticancer Research : In a comparative study with vincristine (a standard chemotherapeutic agent), VAME showed comparable efficacy against various cancer cell lines while exhibiting lower toxicity towards normal cells .

Propriétés

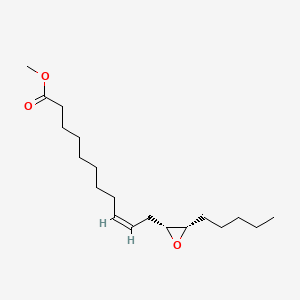

IUPAC Name |

methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSVQVYMBXVLFI-IPASSIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482655 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-91-7 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.